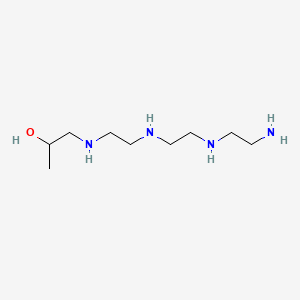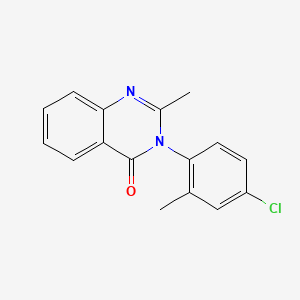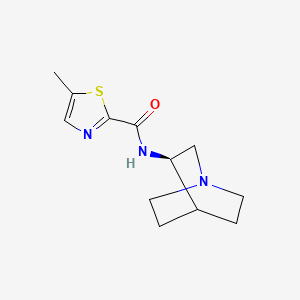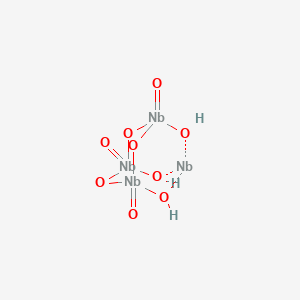
Tetraniobium nonaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraniobium nonaoxide, with the chemical formula Nb₄O₉, is an inorganic compound composed of niobium and oxygen. It is known for its unique structural and electronic properties, making it a subject of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraniobium nonaoxide can be synthesized through several methods. One common approach involves the controlled oxidation of niobium metal in an oxygen-rich environment. The reaction typically occurs at elevated temperatures to ensure complete oxidation:
4Nb+9O2→2Nb4O9
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. Niobium pentoxide (Nb₂O₅) and niobium metal are mixed and heated in a controlled atmosphere to achieve the desired compound. This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraniobium nonaoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides of niobium.
Reduction: Reduction reactions can convert this compound back to lower oxides or elemental niobium.
Substitution: It can participate in substitution reactions where oxygen atoms are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or ozone at high temperatures.
Reduction: Hydrogen gas or carbon monoxide can be used as reducing agents.
Substitution: Halogens or other reactive non-metals can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher niobium oxides such as Nb₂O₅.
Reduction: Lower niobium oxides or elemental niobium.
Substitution: Various niobium halides or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Tetraniobium nonaoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biomedical applications, including drug delivery systems.
Medicine: Studied for its potential in imaging and diagnostic tools.
Industry: Utilized in the production of advanced ceramics and electronic components due to its high thermal stability and conductivity.
Wirkmechanismus
The mechanism by which tetraniobium nonaoxide exerts its effects is primarily through its ability to interact with other molecules at the atomic level. Its high surface area and reactivity make it an effective catalyst. The molecular targets and pathways involved include:
Catalytic Sites: The niobium atoms act as active sites for catalytic reactions.
Electron Transfer: Facilitates electron transfer processes, enhancing reaction rates.
Surface Interactions: The oxide surface can adsorb and activate reactant molecules, promoting various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Niobium Pentoxide (Nb₂O₅): Another niobium oxide with different oxidation states and properties.
Tetratantalum Nonaoxide (Ta₄O₉): A similar compound with tantalum instead of niobium, exhibiting comparable properties but with some differences in reactivity and stability.
Uniqueness: Tetraniobium nonaoxide is unique due to its specific electronic structure and reactivity. Compared to niobium pentoxide, it has different catalytic properties and thermal stability. When compared to tetratantalum nonaoxide, it offers distinct advantages in certain catalytic and electronic applications due to the differences in atomic size and electronic configuration.
Eigenschaften
CAS-Nummer |
105878-27-1 |
|---|---|
Molekularformel |
H3Nb4O9 |
Molekulargewicht |
518.64 g/mol |
IUPAC-Name |
niobium;2,4,6-trihydroxy-1,3,5-trioxa-2λ5,4λ5,6λ5-triniobacyclohexane 2,4,6-trioxide |
InChI |
InChI=1S/4Nb.3H2O.6O/h;;;;3*1H2;;;;;;/q;3*+1;;;;;;;;;/p-3 |
InChI-Schlüssel |
JTSNGWIWQYCDTM-UHFFFAOYSA-K |
Kanonische SMILES |
O[Nb]1(=O)O[Nb](=O)(O[Nb](=O)(O1)O)O.[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


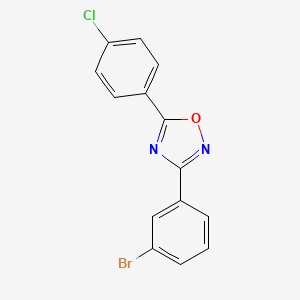
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
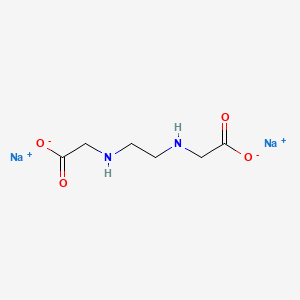
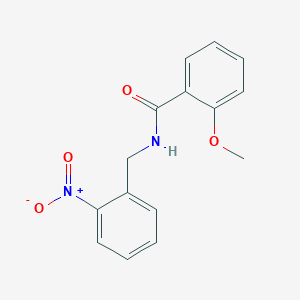

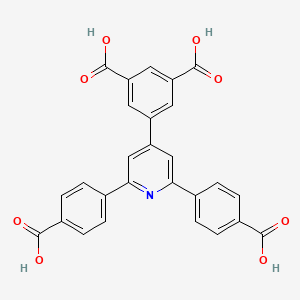
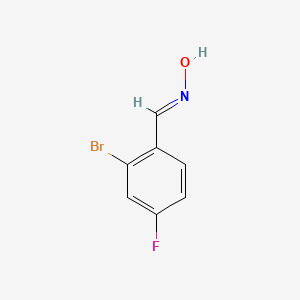
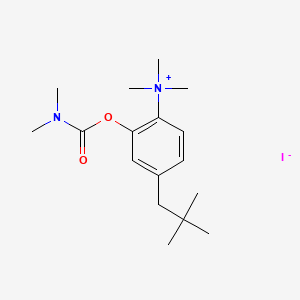

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
